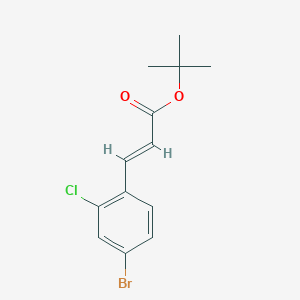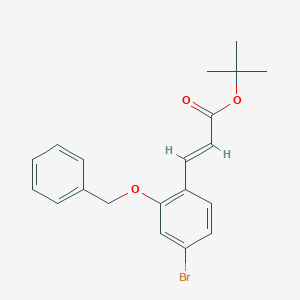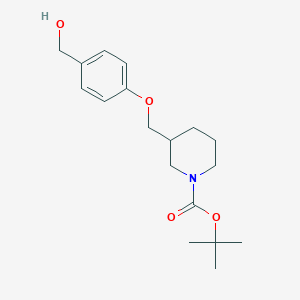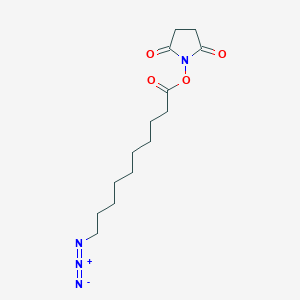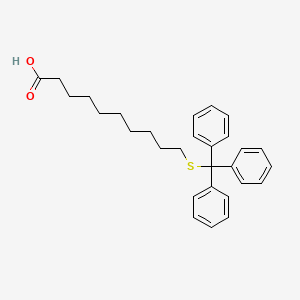
10-(Tritylthio)decanoic acid
説明
10-(Tritylthio)decanoic acid is a useful research compound. Its molecular formula is C29H34O2S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-(Tritylthio)decanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(Tritylthio)decanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurological Benefits : A study by Tan et al. (2017) found that chronic feeding of 35E% of calories from tridecanoin improves mitochondrial function and reduces oxidative stress, which can benefit patients with epilepsy.
Diabetes Management : Research by Malapaka et al. (2011) discovered that decanoic acid acts as a modulator of PPAR and reduces blood glucose levels without causing weight gain in diabetic mice.
Pregnancy and Fertility : Yang et al. (2018) demonstrated that decanoic acid, commonly found in personal products, inhibits human trophoblast growth and invasion, potentially causing implantation and placentation failure during early pregnancy (Yang et al., 2018).
Biomedical Applications : Guardia et al. (2010) researched the synthesis of iron oxide nanoparticles coated with decanoic acid, finding them suitable for biomedical applications like MRI contrast agents and magnetic carriers for drug delivery (Guardia et al., 2010).
Insulin Sensitivity and Obesity : A 2020 study on tricaprin (a derivative of decanoic acid) suggests potential benefits for patients with type 2 diabetes and obesity by improving insulin sensitivity and decreasing androgen production (2020).
Biosynthesis Research : Wang et al. (2022) improved the continuous whole-cell catalytic biosynthesis of 10-HDA using decanoic acid, achieving significant yields (Wang et al., 2022).
Synthesis of Deuterated Compounds : Tulloch (1985) synthesized specifically deuterated decanoic acids and decanols, with high levels of trideuteration and dideuteration, for chemical studies (Tulloch, 1985).
Honeybee Royal Jelly Research : Fray et al. (1961) developed a process for preparing 10-acetoxy-decanoic acid from castor oil, closely related to the main fatty acid in honeybee royal jelly (Fray et al., 1961).
Environmental Applications : Li et al. (2021) successfully synthesized 10-HDA using decanoic acid in Escherichia coli, providing an eco-friendly and efficient production route (Li et al., 2021).
Material Science : Itaya et al. (1991) studied the vacuum deposition of 10-(1-pyrenyl) decanoic acid, observing the formation of excimer sites and pyrenyl aggregates influenced by substrate interactions (Itaya et al., 1991).
特性
IUPAC Name |
10-tritylsulfanyldecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O2S/c30-28(31)23-15-4-2-1-3-5-16-24-32-29(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJCESYUXQVDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Tritylthio)decanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





